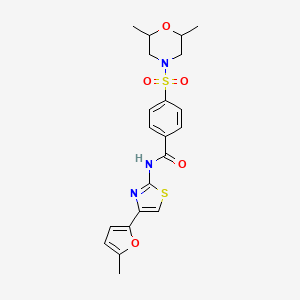
4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H23N3O5S2 and its molecular weight is 461.55. The purity is usually 95%.
BenchChem offers high-quality 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Binding and Fluorescent Staining
4-((2,6-Dimethylmorpholino)sulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide is structurally related to compounds known for their DNA-binding properties. Specifically, it shares similarities with Hoechst 33258, which binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. Such compounds are utilized for fluorescent DNA staining, analysis of nuclear DNA content values via flow cytometry, and chromosome analysis in plant cell biology. Additionally, Hoechst analogues have applications as radioprotectors and topoisomerase inhibitors, indicating a potential for this compound in similar roles (Issar & Kakkar, 2013).
Pharmacological Impurities and Synthesis
The compound is also structurally related to benzimidazole derivatives like omeprazole, which is a proton pump inhibitor used in treating gastric conditions. The novel synthesis and study of pharmaceutical impurities related to such compounds provide insights into the development and optimization of proton pump inhibitors. This indicates potential relevance in the synthesis and analysis of similar pharmaceutical compounds (Saini et al., 2019).
Sulfonamide Research
Sulfonamide moiety, present in many clinically used drugs, is closely related to the compound in discussion. This moiety is found in diuretics, carbonic anhydrase inhibitors, antiepileptics, and other drugs, indicating a wide range of medical applications. The literature suggests a constant need for novel sulfonamides to act as selective drugs in various capacities, such as antiglaucoma drugs or antitumor agents. This suggests a potential application for 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide in creating new therapeutic agents (Carta, Scozzafava, & Supuran, 2012).
Antioxidant Capacity Assays
The compound's potential role in antioxidant capacity assays is indicated by its structural similarity to compounds used in ABTS radical cation-based assays. Such assays, which are abundant in literature, help in elucidating reaction pathways in antioxidant capacity measurements. This suggests the compound's potential in contributing to antioxidant research and understanding specific reactions like coupling, which might bias comparisons between antioxidants (Ilyasov et al., 2020).
properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-13-4-9-19(29-13)18-12-30-21(22-18)23-20(25)16-5-7-17(8-6-16)31(26,27)24-10-14(2)28-15(3)11-24/h4-9,12,14-15H,10-11H2,1-3H3,(H,22,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSLXNVHFBTLPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(O4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(5-methylfuran-2-yl)thiazol-2-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


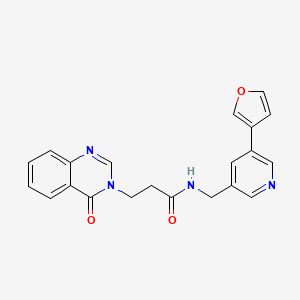
![Ethyl 5-Amino-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2383392.png)
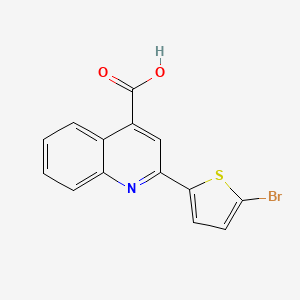
![Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2383394.png)
![N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2383398.png)
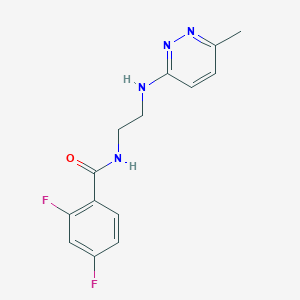
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2383400.png)
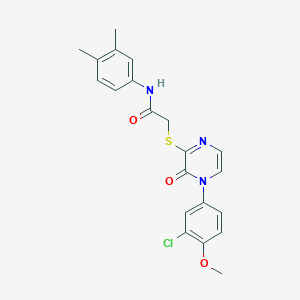
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2383403.png)

![N-(2,3-dimethylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2383407.png)
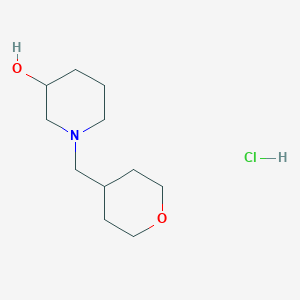
![(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2383409.png)